molecular formula C22H21N3O3S B2643069 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 898407-35-7

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2643069
CAS No.: 898407-35-7
M. Wt: 407.49
InChI Key: KDTWLUFNAOQVML-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of indoline, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: Indoline can be synthesized from aniline through a cyclization reaction.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indoline-thiophene intermediate and 4-methyl-3-nitrobenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indoline and thiophene moieties could facilitate binding to hydrophobic pockets, while the nitrobenzamide group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide: Positional isomer with the nitro group in a different location, potentially altering its properties.

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-aminobenzamide: Reduction product of the nitro compound, with different chemical and biological properties.

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the combination of indoline and thiophene rings. This unique structure may confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-15-8-9-17(13-19(15)25(27)28)22(26)23-14-20(21-7-4-12-29-21)24-11-10-16-5-2-3-6-18(16)24/h2-9,12-13,20H,10-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTWLUFNAOQVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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